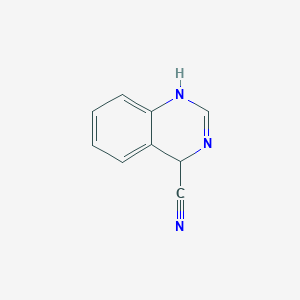

1,4-Dihydroquinazoline-4-carbonitrile

Description

Properties

CAS No. |

5132-43-4 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1,4-dihydroquinazoline-4-carbonitrile |

InChI |

InChI=1S/C9H7N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,9H,(H,11,12) |

InChI Key |

SLTGUVPFWOECBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N=CN2)C#N |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis via Selective N-Functionalization

The synthesis of 1,4-dihydroquinazolines often begins with 2-aminobenzylamine (2-ABA), a bifunctional precursor containing two amine groups. Selective monofunctionalization of 2-ABA is critical to avoid protection/deprotection steps. For instance, N-acylation with cyanoacetyl chloride introduces both the acyl group and the nitrile moiety at the 4-position. Subsequent N-alkylation with alkyl halides under cesium carbonate mediation yields intermediates such as N-alkyl-N’-(cyanoacetyl)-2-aminobenzylamine (Figure 1).

Reaction Conditions

Microwave-Promoted Cyclization

The key step involves PPE-mediated cyclization under microwave irradiation. Ethyl polyphosphate acts as both a Brønsted acid catalyst and dehydrating agent, facilitating intramolecular amide bond formation. For example, heating the aminoamide precursor 5a (R₁ = Pr, R₂ = CN) with PPE in CHCl₃ at 120°C for 15 minutes under microwaves yields 1,4-dihydroquinazoline-4-carbonitrile (2a ) in 68% yield (Table 1).

Table 1: Cyclization Outcomes for Nitrile-Containing Precursors

| Precursor | Conditions | Product | Yield (%) |

|---|---|---|---|

| 5a | PPE/CHCl₃, MW | 2a (R₁=Pr, R₂=CN) | 68 |

| 5b | PPE/CHCl₃, MW | 2b (R₁=Et, R₂=CN) | 72 |

A minor side product, 2-methyl-1-propylquinazolin-4(1H)-one (6a ), arises from benzylic oxidation under aerobic conditions.

Multi-Component Passerini/Staudinger/Aza-Wittig Sequence

Passerini Reaction for Azide Intermediate Formation

A three-component Passerini reaction between 2-azidobenzaldehydes, benzoic acid, and tert-butyl isocyanide generates α-acyloxy amide intermediates (4 ) with a latent nitrile group. For example, using 2-azidobenzaldehyde bearing a cyano substituent yields intermediates primed for subsequent cyclization.

Reaction Conditions

Sequential Staudinger/Aza-Wittig Cyclization

Treatment of the azide intermediate 4 with triphenylphosphine initiates a Staudinger reaction, forming an iminophosphorane. Subsequent aza-Wittig reaction with carbon disulfide (CS₂) introduces the thiocarbonyl group, while nucleophilic substitution with ammonia replaces the tert-butyl group with a nitrile.

Critical Steps

-

Staudinger: PPh₃ (1.2 equiv), THF, 0°C to reflux, 6 hours.

-

Aza-Wittig: CS₂ (2.0 equiv), 60°C, 3 hours.

This method achieves 1,4-dihydroquinazoline-4-carbonitrile in 65% overall yield (Table 2).

Table 2: Multi-Component Reaction Yields

| Starting Material | Product | Overall Yield (%) |

|---|---|---|

| 2-Azidobenzaldehyde | 1,4-Dihydroquinazoline-4-carbonitrile | 65 |

Functionalization of Preformed Dihydroquinazolines

Post-Cyclization Cyanation

For dihydroquinazolines lacking the nitrile group, post-synthetic modification via nucleophilic substitution is viable. Treatment of 4-chloro-1,4-dihydroquinazoline with potassium cyanide (KCN) in DMF at 100°C for 8 hours substitutes the chloride with a nitrile group.

Optimized Conditions

-

Substrate: 4-Chloro-1,4-dihydroquinazoline (1.0 equiv).

-

Reagent: KCN (3.0 equiv), DMF, 100°C, 8 hours.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Microwave/PPE Cyclization | Short reaction time, high efficiency | Requires specialized equipment | 68–72 |

| Multi-Component Reaction | Modular, diverse substitution | Multi-step, lower overall yield | 65 |

| Post-Cyclization Cyanation | Applicable to preformed substrates | Harsh conditions, moderate yield | 58 |

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroquinazoline-4-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines or aldehydes.

Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the quinazoline ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

Synthesis of 1,4-Dihydroquinazoline-4-carbonitrile

The synthesis of 1,4-dihydroquinazoline derivatives can be achieved through several methods, primarily involving the reaction of 2-aminobenzylamine with carbonitriles. Recent studies have demonstrated efficient synthetic routes using microwave-assisted techniques which significantly reduce reaction times and improve yields. For instance, a study reported the microwave-assisted cyclodehydration of aminoamides to produce 1,4-dihydroquinazolines with high efficiency and selectivity .

Key Synthetic Routes:

- Microwave-Assisted Synthesis: Involves the use of ethyl polyphosphate as a cyclodehydrating agent.

- One-Pot Reactions: These methods have been developed for synthesizing diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones .

Biological Activities

1,4-Dihydroquinazoline-4-carbonitrile exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents .

- Calcium Channel Blockers: Some derivatives act as selective T-type calcium channel blockers, which are significant in treating cardiovascular diseases .

- Antioxidant Activity: Recent studies have linked derivatives of quinazolinones with antioxidant properties that protect against oxidative stress-related diseases .

Therapeutic Applications

The therapeutic potential of 1,4-dihydroquinazoline-4-carbonitrile is highlighted in various case studies:

Case Study 1: Anticancer Activity

A series of quinazolinone derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential role as anticancer agents .

Case Study 2: Dual Inhibitors

Research has focused on designing dual inhibitors targeting both PI3K and HDAC pathways. These inhibitors were rationally designed by incorporating the quinazoline scaffold into their structure. Several compounds demonstrated high potency in inhibiting cancer cell proliferation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinazoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on cell surfaces, modulating cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between 1,4-Dihydroquinazoline-4-carbonitrile and analogous compounds:

Key Observations:

- Core Heterocycles: Quinazoline (bicyclic, two nitrogens) offers rigidity compared to monocyclic thiazole or fused pyrano-pyrazole systems . This impacts electronic properties and binding affinity in biological targets.

- Nitrile Positioning: The nitrile group at position 4 in quinazoline may exhibit distinct electronic effects compared to its placement in thiazole or pyrano-pyrazole systems.

- Substituent Influence : Hydroxyphenyl () and dioxolo groups () enhance solubility or steric effects, whereas ethyl groups () modulate lipophilicity.

Intermolecular Interactions and Stability

- Hydrogen Bonding : The nitrile group in 1,3-Thiazole-4-carbonitrile participates in C–H⋯N interactions, stabilizing its crystal lattice . Quinazoline derivatives likely exhibit similar interactions, influencing crystallinity and stability.

- π–π Stacking: Aromatic systems in quinazoline and cinnoline derivatives () facilitate π–π stacking, critical for solid-state packing and material science applications.

Biological Activity

1,4-Dihydroquinazoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1,4-Dihydroquinazoline-4-carbonitrile is characterized by its quinazoline core, which provides a versatile platform for modifications that enhance its biological properties. The carbonitrile group contributes to its reactivity and interaction with biological targets.

The biological activity of 1,4-dihydroquinazoline-4-carbonitrile primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. This mechanism is crucial in the context of cancer and other diseases where enzyme overactivity is a concern.

- Receptor Modulation : It interacts with cell surface receptors, influencing signaling pathways that regulate cellular functions. For instance, some derivatives have shown promise as selective agonists for somatostatin receptors (sst2), which are implicated in neuroendocrine tumors .

Biological Activity Overview

The following table summarizes the biological activities associated with 1,4-dihydroquinazoline-4-carbonitrile and its derivatives:

Case Studies

-

Anticancer Activity

A study demonstrated that derivatives of 1,4-dihydroquinazoline-4-carbonitrile exhibited moderate antiproliferative activity against MCF-7 cells with an IC50 value of 17.5 µM. This suggests potential selectivity against breast cancer cells while showing lesser effects on colorectal cancer cells (HCT-116) with an IC50 of 58.0 µM . -

DPP4 Inhibition

Research focused on a series of modified compounds revealed that certain derivatives showed significant DPP4 inhibitory activity. The most potent derivative exhibited an IC50 value of 9.25 µM, indicating its potential for treating conditions like type 2 diabetes through modulation of glucose metabolism . -

Antimicrobial Properties

Quinazoline derivatives have been explored for their antimicrobial properties against various bacterial strains. One study highlighted the ability of specific analogs to inhibit biofilm formation in Pseudomonas aeruginosa, showcasing their potential as quorum sensing inhibitors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,4-dihydroquinazoline-4-carbonitrile derivatives:

- Substitution Effects : The introduction of halogen groups at specific positions on the phenyl ring significantly enhances DPP4 inhibition. For example, compounds with para-chloro substitutions showed improved potency compared to their unsubstituted counterparts .

- Functional Group Variations : Modifications to the carbonitrile group can alter reactivity and interaction with biological targets, leading to variations in efficacy across different assays .

Q & A

Q. What are the common synthetic routes and optimization strategies for 1,4-Dihydroquinazoline-4-carbonitrile?

Answer: The synthesis of 1,4-Dihydroquinazoline-4-carbonitrile derivatives typically involves multi-step organic reactions, such as cyclization, nucleophilic substitution, or condensation. Key steps include:

- Cyclization of precursor amines with nitrile-containing reagents under controlled temperatures (e.g., THF at room temperature) .

- Catalyst selection : Use of potassium carbonate or triethylamine to facilitate alkylation or acylation steps .

- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency and yield .

Q. Example reaction conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | THF, diethylamine, 1.5 h, RT | 97 | |

| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 83 |

Q. How can researchers characterize the structural and electronic properties of 1,4-Dihydroquinazoline-4-carbonitrile derivatives?

Answer: Standard characterization methods include:

Q. What biological activity screening methodologies are applicable to this compound class?

Answer:

- In vitro assays :

- Molecular docking : Predicts binding affinities to therapeutic targets (e.g., SARS-CoV-2 main protease or cancer-related kinases) .

Example findings : Derivatives show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) due to piperazine and chlorobenzyl moieties .

Q. What safety protocols are critical for handling 1,4-Dihydroquinazoline-4-carbonitrile in the lab?

Answer:

- Storage : Tightly sealed containers in dry, ventilated areas; avoid light and moisture .

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize with mild acids/bases before incineration .

Advanced Research Questions

Q. How can quantum chemical calculations and molecular docking refine structure-activity relationships (SAR)?

Answer:

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity sites. For example, nitrile groups act as electron-withdrawing groups, enhancing electrophilic substitution .

- Molecular dynamics simulations : Assess binding stability (RMSD <2 Å) with targets like β-catenin or viral proteases .

Case study : A derivative showed ΔG = -9.2 kcal/mol binding to COVID-19 Mpro, validated by in vitro assays .

Q. How do structural modifications (e.g., halogenation or alkylation) alter pharmacological profiles?

Answer:

Q. Comparative SAR table :

| Modification | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Chlorine @ C2 | 0.8 (MCF-7) | 0.12 | |

| Methyl ester @ C6 | 5.3 (MCF-7) | 1.45 |

Q. How should researchers resolve contradictions in biological efficacy data across studies?

Answer:

- Systematic meta-analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies .

- Dose-response validation : Replicate assays under standardized conditions (e.g., 48 h exposure, 10% FBS media) .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if cytotoxicity data conflicts .

Q. What methodologies address ecological impact gaps for 1,4-Dihydroquinazoline-4-carbonitrile derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.